molecular formula C15H12N2O2 B5992317 Glycine, N-9-acridinyl- CAS No. 55468-69-4

Glycine, N-9-acridinyl-

Cat. No.: B5992317
CAS No.: 55468-69-4
M. Wt: 252.27 g/mol
InChI Key: KWTFIXMUBIMLGT-UHFFFAOYSA-N
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Description

Glycine, N-9-acridinyl- is a compound that combines the simple amino acid glycine with the acridine moiety. Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties and its use in various chemical and biological applications. The combination of glycine and acridine in Glycine, N-9-acridinyl- results in a molecule with unique properties that make it useful in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-9-acridinyl- typically involves the reaction of 9-aminoacridine with glycine. The process begins with the preparation of 9-aminoacridine, which is then reacted with glycine under specific conditions to form the desired compound. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the glycine-acridine bond.

Industrial Production Methods

Industrial production of Glycine, N-9-acridinyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial production to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-9-acridinyl- undergoes various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the acridine ring, potentially altering its fluorescent properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of Glycine, N-9-acridinyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of Glycine, N-9-acridinyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds.

Scientific Research Applications

Glycine, N-9-acridinyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a fluorescent probe in various chemical analyses and experiments. Its unique fluorescent properties make it valuable for studying molecular interactions and chemical reactions.

    Biology: In biological research, Glycine, N-9-acridinyl- is used as a fluorescent marker to study cellular processes and molecular interactions. It is also used in the development of biosensors for detecting specific biomolecules.

    Medicine: The compound has potential applications in medical research, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties can be used for imaging and tracking biological processes in vivo.

    Industry: In industrial applications, Glycine, N-9-acridinyl- is used in the production of fluorescent dyes and pigments. It is also used in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of Glycine, N-9-acridinyl- involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate into DNA, which can affect DNA replication and transcription. This property makes it useful in studying DNA interactions and developing potential therapeutic agents. The glycine component of the molecule may also play a role in its biological activity, potentially influencing its interaction with proteins and other biomolecules.

Comparison with Similar Compounds

Glycine, N-9-acridinyl- can be compared with other similar compounds, such as:

    N-(9-Acridinyl)maleimide: This compound is also based on the acridine moiety and is used as a fluorescent thiol reagent. It has similar fluorescent properties but differs in its chemical structure and specific applications.

    9-Acridinyl Amino Acid Derivatives: These compounds include various amino acids combined with the acridine moiety. They have been studied for their potential anticancer activity and other biological applications.

The uniqueness of Glycine, N-9-acridinyl- lies in its combination of glycine and acridine, which imparts specific properties that are valuable in a range of scientific and industrial applications.

Properties

IUPAC Name

2-(acridin-9-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14(19)9-16-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFIXMUBIMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204028
Record name Glycine, N-9-acridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55468-69-4
Record name Glycine, N-9-acridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-9-acridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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